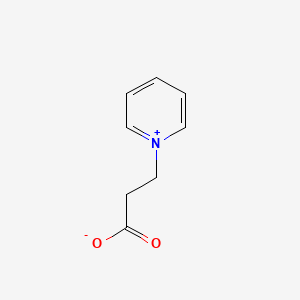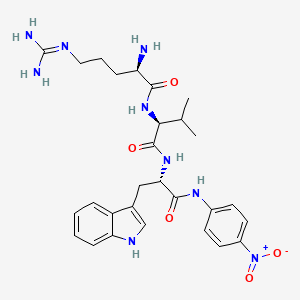
Pubchem_71406830
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pubchem_71406830 is a chemical compound listed in the PubChem database, which is a comprehensive resource for chemical information. This compound is known for its unique properties and applications in various scientific fields.
Méthodes De Préparation
The preparation of Pubchem_71406830 involves specific synthetic routes and reaction conditions. One common method includes the reduction of tributyltin oxide with polymethylhydrosiloxane . This reaction produces the compound as a distillable liquid that is mildly sensitive to air. The industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.
Analyse Des Réactions Chimiques
Pubchem_71406830 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation reactions are typical examples.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Pubchem_71406830 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrostannylation reactions.
Biology: The compound’s properties make it useful in various biological assays and studies.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Pubchem_71406830 involves its interaction with specific molecular targets and pathways. The compound acts as a hydrogen donor in radical chain mechanisms, which is crucial for its role in organic synthesis . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Pubchem_71406830 can be compared with other similar compounds, such as tributyltin hydride and other organotin compounds . These compounds share similar properties and applications but may differ in their specific chemical structures and reactivity. The uniqueness of this compound lies in its specific reaction conditions and the products it forms.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike.
Propriétés
Numéro CAS |
84784-55-4 |
|---|---|
Formule moléculaire |
C20H24Ge2 |
Poids moléculaire |
409.7 g/mol |
InChI |
InChI=1S/C20H24Ge2/c1-21(2)19(17-11-7-5-8-12-17)15-16-20(22(3)4)18-13-9-6-10-14-18/h5-16H,1-4H3 |
Clé InChI |
WGRVACHMECNNPM-UHFFFAOYSA-N |
SMILES canonique |
C[Ge](C)C(=CC=C(C1=CC=CC=C1)[Ge](C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{Bis[4-(dimethylamino)phenyl]methyl}-N-ethylnaphthalen-1-amine](/img/structure/B14414594.png)

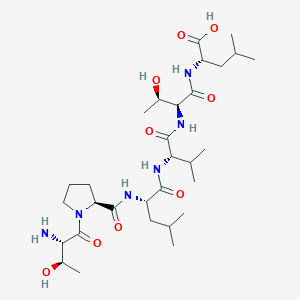
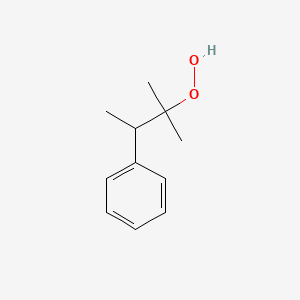
![[2,3-Bis(benzyloxy)phenyl]methanol](/img/structure/B14414621.png)
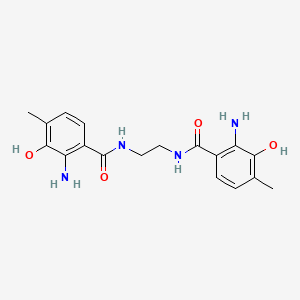
![4-(2,2-Diethoxyethyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14414632.png)

![Acetic acid, 2,2'-[(5-methyl-1,3-phenylene)bis(oxy)]bis-](/img/structure/B14414651.png)


